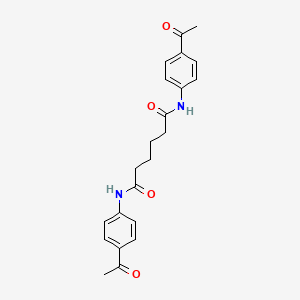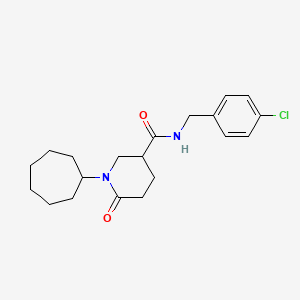
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta-opioid receptor, which is found in the central nervous system. SNC-80 has been extensively studied for its potential use in the treatment of pain and addiction.
Mecanismo De Acción
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide acts as a selective agonist of the delta-opioid receptor, which is found in the central nervous system. When N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the delta-opioid receptor is responsible for the analgesic and anti-addictive effects of N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide.
Biochemical and Physiological Effects
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is that it is a highly selective agonist of the delta-opioid receptor, which allows for more precise studies of the receptor's function. However, one limitation is that N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the potential use of N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide and its effects on the central nervous system. Finally, there is a need for the development of new and more effective delta-opioid receptor agonists that can be used in the treatment of pain and addiction.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide involves several steps, including the reaction of isoxazole with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-isopropyl-4-piperidinone. The final product is obtained by treating the resulting intermediate with methyl iodide.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research to study the delta-opioid receptor and its effects on the central nervous system. It has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential use in the treatment of addiction.
Propiedades
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)16-6-4-11(5-7-16)14-13(17)12-8-10(3)18-15-12/h8-9,11H,4-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFXUJHALPFJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)